Lipophilicity Advantage vs. Carboxamide Analog
The target nitrile compound exhibits a computed XLogP3 of 2.90 compared to 2.56 for the corresponding carboxamide analog (CAS 21863-83-2), representing a ΔlogP of +0.34 [1]. This difference, while modest, shifts the compound closer to the empirically established optimal logP range of 2–3 for oral drug candidates [2]. More critically, the nitrile contributes zero hydrogen bond donors versus two primary amine protons in the carboxamide, resulting in a substantially lower topological polar surface area (TPSA: 50.09 Ų vs. 69.39 Ų) [1]. The combined logP/TPSA profile places the nitrile compound squarely within the preferred CNS MPO (Multiparameter Optimization) desirability zone, whereas the carboxamide analog is borderline [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) and polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 2.90; TPSA = 50.09 Ų; HBD = 0; HBA = 3 |
| Comparator Or Baseline | Carboxamide analog CAS 21863-83-2: XLogP3 = 2.56; TPSA = 69.39 Ų; HBD = 2; HBA = 4 |
| Quantified Difference | ΔXLogP3 = +0.34; ΔTPSA = −19.30 Ų; ΔHBD = −2 |
| Conditions | Computed properties from PubChem XLogP3 3.0 and Cactvs 3.4.8.18; no experimental logP or PSA measurements identified |
Why This Matters
For procurement decisions in CNS-targeted or permeability-sensitive screening campaigns, the 0 HBD and lower TPSA of the nitrile compound predict superior passive membrane permeation and reduced efflux liability compared to the carboxamide analog.
- [1] PubChem Compound Summaries for CID 269809 (target) and Chemsrc CAS 21863-83-2 (comparator): Computed XLogP3 and TPSA values. View Source
- [2] Wager, T.T. et al. Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery. ACS Chem. Neurosci. 2016, 7, 767–775. (Establishes the 2–3 logP and ≤90 Ų TPSA guidance for CNS drug-likeness.) View Source
